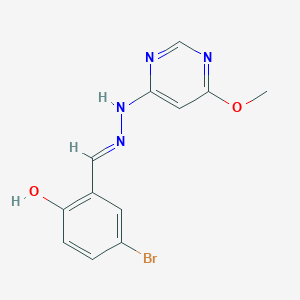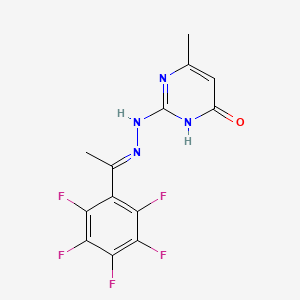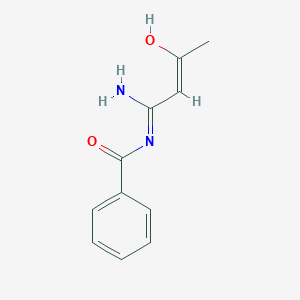![molecular formula C14H13NO2 B3719588 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B3719588.png)
2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione, also known as CID 5460341, is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in biomedical research. This molecule is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as DNA replication, transcription, and translation. In
Wirkmechanismus
The mechanism of action of 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione is through the inhibition of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 has been shown to be overexpressed in many types of cancer cells, and inhibition of this protein kinase has been shown to induce cell death in cancer cells while having minimal effects on normal cells. In addition, CK2 has also been shown to be involved in the regulation of the immune system and the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione are primarily related to its inhibition of CK2. Inhibition of this protein kinase has been shown to induce cell death in cancer cells while having minimal effects on normal cells. In addition, CK2 has also been shown to be involved in the regulation of the immune system and the inflammatory response, suggesting that 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione may have potential applications in these areas as well.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione is its specificity for CK2 inhibition. This molecule has been shown to have minimal effects on other protein kinases, which is important for its potential use as a therapeutic agent. However, one of the limitations of this molecule is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of this molecule in preclinical and clinical trials. In addition, there is also potential for this molecule to be used as an anti-inflammatory agent or as a modulator of the immune system. Further research is needed to determine the full extent of its potential applications in these areas. Finally, there is also potential for the development of new synthetic methods for this molecule that may increase its solubility and improve its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in biomedical research. One of the most promising applications is as a CK2 inhibitor, which has been shown to have anti-cancer properties. CK2 is overexpressed in many types of cancer cells, and inhibition of this protein kinase has been shown to induce cell death in cancer cells while having minimal effects on normal cells. In addition, 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
2-(N-cyclopropyl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8(15-9-6-7-9)12-13(16)10-4-2-3-5-11(10)14(12)17/h2-5,9,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQVYKLRVXSLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1CC1)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-hydroxy-3-methoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3719518.png)



![2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719536.png)
![3,5-dichloro-2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719539.png)
![2-nitrobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719547.png)
![2-hydroxy-4-propoxybenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719555.png)
![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3719565.png)

![N~1~-benzyl-N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719599.png)
![5-(4-hydroxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3719606.png)